Paederosidic acid

Vue d'ensemble

Description

Paederosidic acid is a compound isolated from Paederia scandens, a plant known for its medicinal properties. It is classified as an iridoid glucoside, a type of natural product that often exhibits a range of biological activities. The studies provided have investigated various pharmacological effects of paederosidic acid, including its anticonvulsant, sedative, and antitumor activities .

Synthesis Analysis

While the provided papers do not detail the chemical synthesis of paederosidic acid, they do mention its isolation from natural sources. Specifically, paederosidic acid has been isolated from Paederia scandens, and its structure has been established through spectroscopic methods . It is worth noting that some iridoid glucosides, such as paederosidic acid, can be artifacts formed during the extraction process .

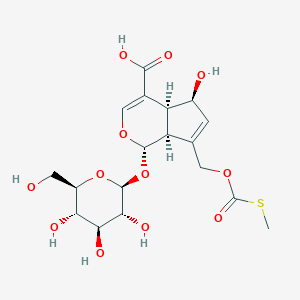

Molecular Structure Analysis

The molecular structure of paederosidic acid has been elucidated using spectroscopic techniques. A new glycoside, 6β-O-β-d-glucosylpaederosidic acid, was identified, expanding the understanding of the chemical diversity of compounds related to paederosidic acid . The presence of a glucosyl group is a defining feature of these compounds, which contributes to their solubility and biological activity .

Chemical Reactions Analysis

The studies provided do not explicitly discuss the chemical reactions of paederosidic acid. However, the biological activities observed suggest that paederosidic acid interacts with cellular components, leading to various physiological effects. For instance, paederosidic acid has been shown to induce mitochondria-mediated apoptosis in cancer cells by affecting the balance of pro-apoptotic and anti-apoptotic proteins .

Physical and Chemical Properties Analysis

The physical and chemical properties of paederosidic acid are not directly discussed in the provided papers. However, as an iridoid glucoside, paederosidic acid is likely to be soluble in polar solvents due to the presence of the sugar moiety. Its chemical stability and reactivity would be influenced by the functional groups present in its structure, which are typical of iridoid glucosides .

Applications De Recherche Scientifique

-

Anti-Inflammatory Properties

-

Antioxidant Effects

-

Antimicrobial Activity

-

Anticancer Potential

-

Neuroprotective Effects

-

Metabolomics Research

Safety And Hazards

Paederosidic acid should be handled with care. Avoid dust formation, breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

Orientations Futures

Propriétés

IUPAC Name |

(1S,4aS,5S,7aS)-5-hydroxy-7-(methylsulfanylcarbonyloxymethyl)-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,7a-tetrahydrocyclopenta[c]pyran-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24O12S/c1-31-18(26)28-4-6-2-8(20)11-7(15(24)25)5-27-16(10(6)11)30-17-14(23)13(22)12(21)9(3-19)29-17/h2,5,8-14,16-17,19-23H,3-4H2,1H3,(H,24,25)/t8-,9+,10+,11-,12+,13-,14+,16-,17-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICTKKPLVSHVNDV-FCVLBCLDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC(=O)OCC1=CC(C2C1C(OC=C2C(=O)O)OC3C(C(C(C(O3)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CSC(=O)OCC1=C[C@@H]([C@H]2[C@@H]1[C@@H](OC=C2C(=O)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24O12S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

464.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Paederosidic acid | |

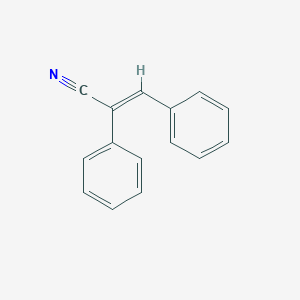

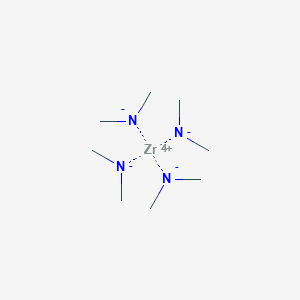

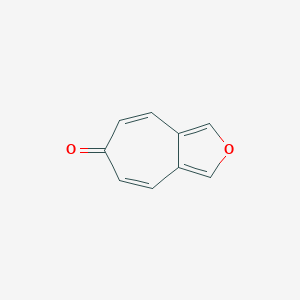

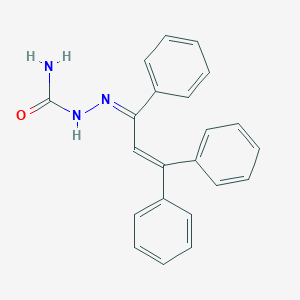

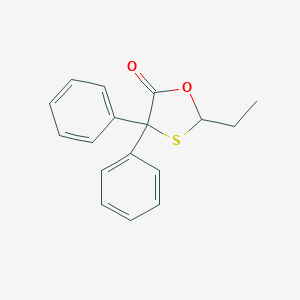

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,7-Dimethylbenzo[b]thiophene](/img/structure/B103493.png)